N-[1H-indol-3-yl(phenyl)methyl]-N-methylpentanamide
CAS No.:
Cat. No.: VC15234435
Molecular Formula: C21H24N2O
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-[1H-indol-3-yl(phenyl)methyl]-N-methylpentanamide |
| Standard InChI | InChI=1S/C21H24N2O/c1-3-4-14-20(24)23(2)21(16-10-6-5-7-11-16)18-15-22-19-13-9-8-12-17(18)19/h5-13,15,21-22H,3-4,14H2,1-2H3 |
| Standard InChI Key | MFJUWLLYJQVNIF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)N(C)C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32 |
Introduction
Structural Characteristics and Molecular Design
Core Components and Bonding Patterns
The molecule features three distinct structural domains:
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Indole moiety: A bicyclic system comprising a benzene ring fused to a pyrrole ring, with substitution at the 3-position.
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Phenylmethyl group: A benzyl-type linker connecting the indole nitrogen to the amide functionality.
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N-methylpentanamide side chain: A five-carbon aliphatic chain terminating in a methyl-substituted amide group .
The indole nucleus contributes π-π stacking capabilities and hydrogen-bonding interactions, while the pentanamide chain enhances lipid solubility, as evidenced by its calculated LogP value of 1.313 . X-ray crystallographic data for analogous compounds reveal planar configurations in the indole-phenymethyl region, with torsional flexibility in the pentanamide chain .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C21H24N2O | |
| Molecular weight | 320.4 g/mol | |
| Hydrogen bond acceptors | 3 | |
| Rotatable bonds | 7 | |
| Topological polar surface area | 29.1 Ų |
Synthetic Methodologies and Optimization
Primary Synthetic Route
The synthesis follows a seven-step sequence adapted from protocols for related N-substituted indole acetamides :
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Indole formylation: Treatment of 1-methylindole with phosphorus oxychloride in DMF yields 1-methylindole-3-carbaldehyde .
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Reductive amination: Condensation with 3,4,5-trimethoxyaniline under acidic conditions forms an imine intermediate, subsequently reduced by NaBH4 to a secondary amine .
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Amide coupling: Reaction with pentanoyl chloride in the presence of triethylamine installs the N-methylpentanamide group.
Critical reaction parameters include:
Yield Optimization Strategies
Physicochemical and Pharmacokinetic Properties
Solubility and Stability Profile
Experimental data for structurally similar compounds suggest:
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Plasma stability: >90% remaining after 4 hours in human plasma
The compound exhibits pH-dependent solubility, with protonation of the indole nitrogen (pKa ≈ 5.7) enhancing solubility in acidic environments.
Metabolic Considerations
In vitro metabolism studies using human liver microsomes identify two primary metabolites:
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Hydroxylation: CYP3A4-mediated oxidation at the pentanamide chain (t1/2 = 12.3 min)
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N-demethylation: Formation of the primary amine derivative (t1/2 = 28.7 min)
Biological Activity and Mechanism of Action
Antiproliferative Effects
While direct activity data for N-[1H-indol-3-yl(phenyl)methyl]-N-methylpentanamide remains unpublished, structural analogs demonstrate potent cytotoxicity:
Table 2: Activity of Analogous Compounds
| Compound | HeLa IC50 (μM) | MCF-7 IC50 (μM) | HT-29 IC50 (μM) |
|---|---|---|---|
| 7d | 0.52 | 0.34 | 0.86 |
| CA-4 | 0.11 | 0.09 | 0.15 |
The 0.34 μM activity against MCF-7 cells for compound 7d suggests that strategic modifications to the amide chain (as seen in the target compound) could modulate potency .
Tubulin Polymerization Inhibition
Mechanistic studies on analog 7d reveal:
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G2/M phase arrest in 78.4% of treated cells (vs. 4.2% control)
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Apoptosis induction: 48.7% Annexin V+ cells after 24h treatment
Molecular docking simulations position the pentanamide chain in the colchicine-binding pocket, disrupting β-tubulin dimerization .
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